Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1403766-98-2
VCID: VC2719481
InChI: InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS No.: 1403766-98-2

Cat. No.: VC2719481

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate - 1403766-98-2

Specification

CAS No. 1403766-98-2
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3
Standard InChI Key IQAJNQSVNXHPCE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl
Canonical SMILES CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl

Introduction

Physical and Chemical Properties

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is characterized by its specific molecular formula and physical properties that define its behavior in various chemical and biological systems. The compound features a fused bicyclic structure with a chlorine substituent at the 7-position.

Basic Properties

The fundamental physical and chemical properties of the compound are summarized in the following table:

PropertyValue
CAS Number1403766-98-2
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
IUPAC Nameethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
AppearanceNot specified in available data
Boiling Point372.1±37.0 °C at 760 mmHg

Structural Identifiers

For precise chemical identification, the following structural identifiers are used:

IdentifierValue
Standard InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3
Standard InChIKeyIQAJNQSVNXHPCE-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC2=NC=CC(=C2N1)Cl
Canonical SMILESCCOC(=O)C1=CC2=NC=CC(=C2N1)Cl
PubChem Compound ID72207827

Molecular Structure and Characteristics

The compound Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate possesses a complex heterocyclic structure that contributes to its chemical reactivity and potential biological activities.

Core Structure

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate contains a pyrrolo[3,2-b]pyridine scaffold, which consists of a pyrrole ring fused with a pyridine ring. The compound features:

  • A chlorine atom at the 7-position

  • An ethyl carboxylate group at the 2-position

  • A nitrogen atom in the pyrrole ring (1H position)

  • A pyridine nitrogen

This structural arrangement creates a planar aromatic system with distinct electron distribution patterns that influence its reactivity and binding properties in biological systems.

Structural Comparison

The specific fusion pattern of the pyrrole and pyridine rings in Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate distinguishes it from related isomers. This fusion pattern significantly affects the compound's chemical and biological properties compared to other similar structures.

Applications and Uses

Pharmaceutical Relevance

The pyrrolopyridine scaffold is found in various pharmacologically active compounds. Derivatives of this type of structure have demonstrated potential in multiple therapeutic areas, making Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate a valuable intermediate in pharmaceutical research.

Hazard TypeDesignation
Signal WordWarning
GHS PictogramGHS07 (Harmful)
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)

Comparison with Related Compounds

To better understand the unique properties of Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, it is valuable to compare it with structurally related compounds.

Isomeric Comparison

CompoundKey Structural DifferenceProperties Comparison
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylateDifferent ring fusion patternBoiling point: 406.0±40.0 °C at 760 mmHg (higher than target compound)
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylateLacks chlorine substituentLower molecular weight (190.199 g/mol), different chemical reactivity
Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylateAdditional bromine at position 3Higher molecular weight (303.54 g/mol), potentially different reactivity patterns

The different ring fusion patterns and substituents significantly affect the electronic distribution, reactivity, and potential biological properties of these compounds.

SupplierPackage SizePrice Range (as of data availability)
Various5 mg$45 - $502
Various250 mg$275 - $300
Various1 g$735 - $1475

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